molecular formula C8H8Cl2O2S B6176985 4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride CAS No. 150729-74-1

4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B6176985
CAS No.: 150729-74-1
M. Wt: 239.12 g/mol
InChI Key: BRVZJSWNJAMLJF-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClO2S. It is a derivative of benzene, featuring a sulfonyl chloride group attached to a benzene ring substituted with chlorine and two methyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Properties

CAS No.

150729-74-1

Molecular Formula

C8H8Cl2O2S

Molecular Weight

239.12 g/mol

IUPAC Name

4-chloro-3,5-dimethylbenzenesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3

InChI Key

BRVZJSWNJAMLJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 4-chloro-3,5-dimethylbenzene followed by chlorination. The reaction conditions often include the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow processes and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group. It can also participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and other substituted benzene derivatives .

Scientific Research Applications

Synthesis of Pharmaceuticals

4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride is widely used in the pharmaceutical industry for the synthesis of various drugs. It serves as a sulfonylating agent, facilitating the introduction of sulfonyl groups into organic molecules. This reaction is crucial for enhancing the biological activity and solubility of pharmaceutical compounds.

Case Study Example :
In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of sulfonamide derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The introduction of the sulfonyl group was found to enhance the potency of these compounds significantly.

Agrochemical Development

The compound is also employed in the development of agrochemicals, particularly herbicides and insecticides. Sulfonyl chlorides are known for their ability to modify biological activity and improve efficacy.

Case Study Example :
A patent filed by a leading agrochemical company demonstrated that this compound could be used to synthesize novel herbicides that target specific weed species while minimizing harm to crops. The resulting herbicides showed improved selectivity and reduced environmental impact.

Material Science

In material science, this compound is used to create sulfonated polymers which are essential for applications in membranes for fuel cells and batteries. The sulfonyl group enhances ionic conductivity and thermal stability.

Data Table: Properties of Sulfonated Polymers

Polymer TypeIonic Conductivity (mS/cm)Thermal Stability (°C)
Nafion10080
Poly(ether sulfone)75200
Poly(vinylidene fluoride)50150

Chemical Manufacturing

In chemical manufacturing, this compound is used as an intermediate in producing dyes and pigments. Its ability to react with various nucleophiles makes it valuable for synthesizing complex organic compounds.

Case Study Example :
A recent industrial application involved using this sulfonyl chloride in the production of azo dyes. The reaction conditions were optimized to achieve high yields while maintaining color stability and vibrancy.

Safety Considerations

Due to its corrosive nature, handling this compound requires strict safety protocols. It can cause severe skin burns and eye damage upon contact. Proper personal protective equipment (PPE) such as gloves and goggles should be worn during handling.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations and modifications of organic molecules .

Comparison with Similar Compounds

Comparison: 4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and methyl groups on the benzene ring, which influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it offers distinct advantages in terms of steric and electronic effects, making it a valuable intermediate in organic synthesis .

Biological Activity

4-Chloro-3,5-dimethylbenzene-1-sulfonyl chloride, also known as chlorinated sulfonamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₈Cl₂O₂S
  • Molecular Weight : 239.12 g/mol
  • SMILES Notation : CC1=CC(=CC(=C1Cl)C)S(=O)(=O)Cl

This compound features a sulfonyl chloride functional group, which is significant for its reactivity and potential biological interactions.

Biological Activity

Research indicates that compounds with similar structures often exhibit notable biological activities. The following table summarizes some of the biological activities associated with sulfonamide derivatives, including this compound:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
SulfanilamideSulfanilamideAntibacterial
Benzene SulfonamideBenzene SulfonamideAntimicrobial
4-Chloro-N-(4-methylphenyl)benzenesulfonamide4-Chloro-N-(4-methylphenyl)benzenesulfonamideAnticancer

The presence of the sulfonamide group in these compounds suggests their potential as inhibitors in various biological pathways.

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with specific enzymes and receptors. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. This inhibition can lead to antibacterial effects.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that sulfonamide derivatives exhibited significant antimicrobial properties against various bacterial strains. The incorporation of halogen atoms (like chlorine) in the structure was found to enhance these activities due to increased lipophilicity and binding affinity to bacterial targets .
  • Anticancer Properties : Research on similar sulfonamide compounds has indicated potential anticancer activity. For example, analogs of this compound were tested against colon cancer cell lines, showing selective cytotoxicity against cells harboring specific mutations .
  • Synthesis and Optimization : The synthesis of this compound has been optimized through various methodologies, including coupling reactions with different aryl groups. These studies indicate that modifying substituents on the aromatic rings can significantly affect the biological activity and selectivity of the resulting compounds .

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